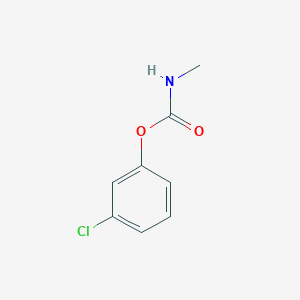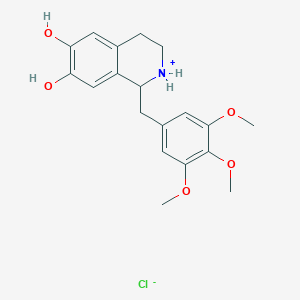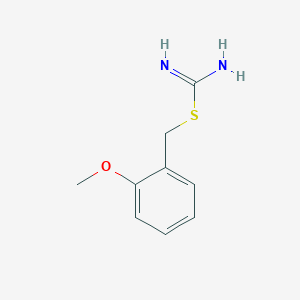
3-Chlorophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It was first synthesized in 1956 and has since been used to control pests in agriculture, forestry, and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, aphids, and mites. It is also used as a molluscicide to control snails and slugs.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. By inhibiting AChE, 3-Chlorophenyl methylcarbamate causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. In addition to inhibiting AChE, 3-Chlorophenyl methylcarbamate can also affect other enzymes and neurotransmitters in the nervous system. It can also disrupt the metabolism and reproduction of insects, leading to decreased fertility and growth.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide and pesticide, making it readily available for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, 3-Chlorophenyl methylcarbamate has limitations in terms of its specificity and potential toxicity to non-target organisms. It is important to use 3-Chlorophenyl methylcarbamate with caution and to follow proper safety protocols when handling the compound.
Orientations Futures
There are several future directions for research on 3-Chlorophenyl methylcarbamate. One area of research is the development of more specific and targeted insecticides that have fewer negative effects on non-target organisms. Another area of research is the use of 3-Chlorophenyl methylcarbamate in integrated pest management strategies, which combine multiple methods of pest control to reduce the reliance on chemical pesticides. Finally, there is a need for more research on the long-term effects of 3-Chlorophenyl methylcarbamate on the environment and human health.
Méthodes De Synthèse
Carbaryl is synthesized through the reaction of 1-naphthol and methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is purified through crystallization and recrystallization to obtain pure 3-Chlorophenyl methylcarbamate.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been used in numerous scientific studies to control pests and to understand the mechanisms of action of insecticides. Carbaryl has also been studied for its potential use in controlling invasive species and as a tool for integrated pest management.
Propriétés
IUPAC Name |
(3-chlorophenyl) N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYSXBCCWAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879365 |
Source


|
| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenyl methylcarbamate | |
CAS RN |
4090-00-0 |
Source


|
| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


